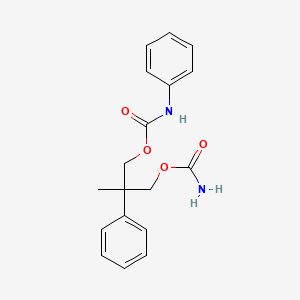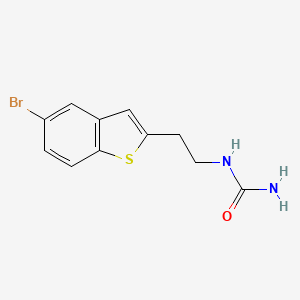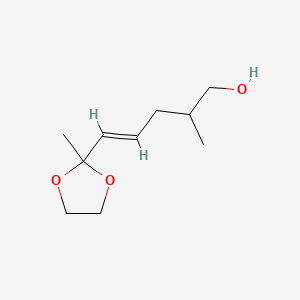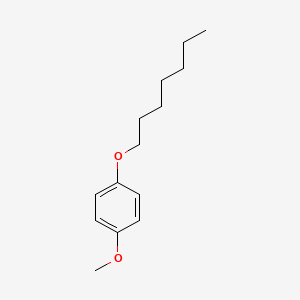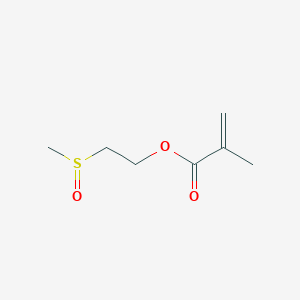
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is an organic compound with a unique structure that includes a methanesulfinyl group and a 2-methylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(methanesulfinyl)ethanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: The methanesulfinyl group can undergo oxidation to form the corresponding sulfone.
Reduction: The compound can be reduced to form 2-(methylthio)ethyl 2-methylprop-2-enoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate.
Reduction: 2-(Methylthio)ethyl 2-methylprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylthio)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfinyl)ethyl acrylate
Comparison: 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is unique due to the presence of the methanesulfinyl group, which imparts distinct reactivity compared to its analogs. For example, 2-(Methylthio)ethyl 2-methylprop-2-enoate lacks the oxidized sulfur, making it less reactive in oxidation reactions. On the other hand, 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate has a fully oxidized sulfur, which can affect its reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
14794-09-3 |
|---|---|
Molekularformel |
C7H12O3S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-methylsulfinylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-6(2)7(8)10-4-5-11(3)9/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
LQRGAYMBYFMXNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


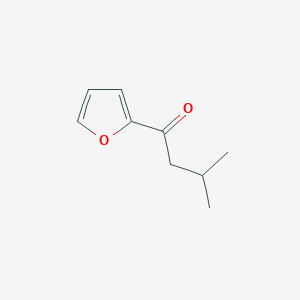
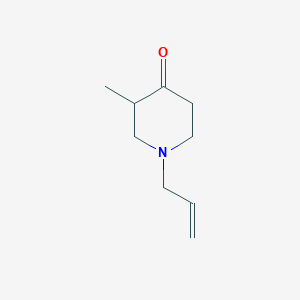
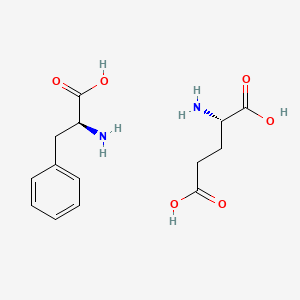
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

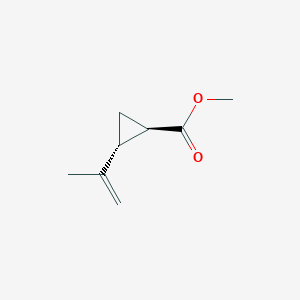
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)


